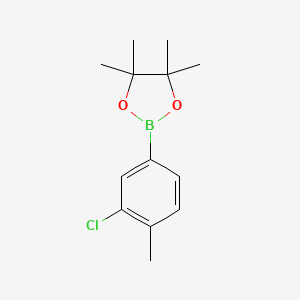

2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction conditions include:

Solvent: Tetrahydrofuran (THF) or toluene

Temperature: Room temperature to reflux

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Reactant Feed: Continuous feeding of 3-chloro-4-methylphenylboronic acid and pinacol

Reaction Control: Automated monitoring of temperature, pressure, and reactant concentration

Purification: Crystallization or distillation to obtain the pure product

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki-Miyaura Coupling: Formation of biaryl compounds

Oxidation: Conversion to the corresponding phenol

Substitution: Halogen exchange reactions

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water)

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling

Phenols: Resulting from oxidation reactions

Halogenated Derivatives: From substitution reactions

Aplicaciones Científicas De Investigación

2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals

Biology: Employed in the development of boron-containing drugs for cancer therapy due to its ability to form stable complexes with biomolecules

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment

Industry: Utilized in the production of advanced materials, such as polymers and electronic components

Mecanismo De Acción

The compound exerts its effects through the formation of boron-carbon bonds, which are crucial in Suzuki-Miyaura coupling reactions. The mechanism involves:

Oxidative Addition: Palladium catalyst inserts into the carbon-halogen bond of the aryl halide

Transmetalation: Transfer of the aryl group from the boron reagent to the palladium complex

Reductive Elimination: Formation of the biaryl product and regeneration of the palladium catalyst

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(4-Methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(3-Bromo-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both chloro and methyl groups on the phenyl ring enhances its utility in selective cross-coupling reactions, making it a versatile reagent in organic synthesis.

Actividad Biológica

2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its reactivity and interactions with biological targets.

- Molecular Formula : C₁₃H₁₈BClO₂

- Molecular Weight : 252.55 g/mol

- CAS Number : 445303-10-6

Biological Activity

The biological activity of this compound is primarily linked to its role as a potential inhibitor of various enzymes and receptors. Research indicates that compounds in the dioxaborolane class can exhibit significant interactions with biological macromolecules.

- Enzyme Inhibition : Compounds like this compound have been studied for their ability to inhibit enzymes such as serine proteases and kinases. The boron atom in the structure plays a critical role in forming reversible covalent bonds with the active site residues of these enzymes.

- Antibacterial Properties : Recent studies have highlighted the potential of boron compounds in combating antibiotic resistance. They have shown effectiveness against various bacterial strains by inhibiting β-lactamases and other resistance mechanisms .

Case Studies and Research Findings

- Inhibitory Activity Against DYRK1A : In a study focusing on dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), derivatives of dioxaborolanes were synthesized and evaluated for their inhibitory activity. The results indicated that certain modifications to the dioxaborolane structure enhanced potency against DYRK1A, suggesting a promising avenue for developing therapeutic agents targeting neurodegenerative diseases .

- Antioxidant and Anti-inflammatory Effects : Another research effort demonstrated that dioxaborolanes possess antioxidant properties and can modulate inflammatory responses in cellular models. This was evidenced through assays measuring reactive oxygen species (ROS) levels and pro-inflammatory cytokine production in microglial cells .

Summary of Biological Activities

Propiedades

IUPAC Name |

2-(3-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZLARBBTZODKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634214 | |

| Record name | 2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445303-10-6 | |

| Record name | 2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.